molecular formula C42H26Cl4N8O8 B14615209 Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo- CAS No. 57532-29-3

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-

Cat. No.: B14615209
CAS No.: 57532-29-3
M. Wt: 912.5 g/mol
InChI Key: UOTFJEWCBHQGPW-UHFFFAOYSA-N
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Description

Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amide, azo, and isoindole groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, 2,5-dichloro-1,4-phenylenediamine, which is then subjected to azo coupling reactions with 2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-yl derivatives. The final step involves the formation of the butanamide groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .

Scientific Research Applications

Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-1,4-phenylenediamine: Shares the core structure but lacks the complex functional groups.

    N,N’-Bis(2-chloro-4-nitrophenyl)urea: Similar in having multiple functional groups but differs in its overall structure and reactivity.

Uniqueness

Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is unique due to its combination of amide, azo, and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

57532-29-3

Molecular Formula

C42H26Cl4N8O8

Molecular Weight

912.5 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-N-[2,5-dichloro-4-[[2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide

InChI

InChI=1S/C42H26Cl4N8O8/c1-19(55)35(51-49-29-7-3-5-25-33(29)41(61)53(39(25)59)23-13-9-21(43)10-14-23)37(57)47-31-17-28(46)32(18-27(31)45)48-38(58)36(20(2)56)52-50-30-8-4-6-26-34(30)42(62)54(40(26)60)24-15-11-22(44)12-16-24/h3-18,35-36H,1-2H3,(H,47,57)(H,48,58)

InChI Key

UOTFJEWCBHQGPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl)N=NC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=C(C=C7)Cl

Origin of Product

United States

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